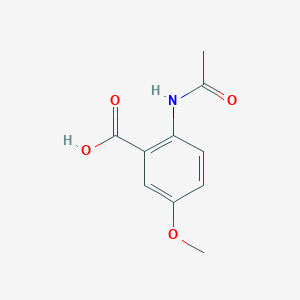

2-(Acetylamino)-5-methoxybenzoic acid

Descripción general

Descripción

2-(Acetylamino)-5-methoxybenzoic acid is a compound that belongs to the class of organic compounds known as N-acyl-alpha amino acids. These are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom . The molecular formula of this compound is C9H9NO3 .

Synthesis Analysis

The synthesis of 2-(Acetylamino)-5-methoxybenzoic acid has been reported in various scientific papers. For instance, a paper titled “Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid” provides insights into the synthesis process . Another paper titled “Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes” discusses a protocol that allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of 2-(Acetylamino)-5-methoxybenzoic acid can be analyzed using various techniques. The compound crystallizes in the orthorhombic space group Fdd2 with unit cell parameters a = 10.848(1) Å, b = 30.264(1) Å and c = 10.577(1) Å . The nitrogen of the amide group and carbon atom of the acid group deviate significantly below and above the plane of the phenyl ring .Chemical Reactions Analysis

The chemical reactions involving 2-(Acetylamino)-5-methoxybenzoic acid can be analyzed based on the principles of acid-base neutralization titrations . The compound can participate in reactions such as N—H⋅⋅⋅O and O—H⋅⋅⋅O hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Acetylamino)-5-methoxybenzoic acid can be analyzed using various spectroscopic techniques . The compound is soluble in water and basic solvents .Aplicaciones Científicas De Investigación

Chemical Structure and Inhibition Properties : The molecule 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, structurally related to 2-(acetylamino)-5-methoxybenzoic acid, has been identified as a designed inhibitor for the influenza virus neuraminidase protein. Its crystalline form features hydrogen-bonded dimers, with specific dihedral angles for its substituent groups, contributing to its inhibitory properties (Jedrzejas et al., 1995).

Solubility and Chemical Interactions : Research on Abraham model correlations for solute transfer into 2-ethoxyethanol from water and the gas phase includes 2-methoxybenzoic acid and 4-methoxybenzoic acid. These findings are important for understanding the solubility and interaction of related compounds, including 2-(acetylamino)-5-methoxybenzoic acid, in various solvents (Hart et al., 2015).

Synthesis and Biological Activity : The synthesis of N-substituted-3-chloro-2-azetidinones, involving 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid, shows the potential of related compounds in developing antibacterial agents. These compounds exhibit moderate to good antibacterial activity against various microorganisms (Chavan & Pai, 2007).

Mutagenicity Studies : Studies on the mutagenicity of certain 2-phenylbenzotriazole derivatives, including compounds structurally similar to 2-(acetylamino)-5-methoxybenzoic acid, highlight the environmental and health impacts of such chemicals. These compounds, found in river water, show significant mutagenic activity, which is crucial for assessing environmental safety (Watanabe et al., 2002).

Environmental Detection : The presence of mutagenic activity in river water, linked to 2-phenylbenzotriazole derivatives related to 2-(acetylamino)-5-methoxybenzoic acid, underscores the importance of monitoring such compounds in aquatic environments. Their detection and impact assessment are essential for environmental health (Shiozawa et al., 1999).

Pharmacokinetics : The excretion of metrizamide, a compound related to 2-(acetylamino)-5-methoxybenzoic acid, has been studied in milk. Understanding the pharmacokinetics of such compounds is vital for assessing their safety, especially in vulnerable populations like nursing mothers (Ilett et al., 1981).

Ecotoxicological Characterization : A study on the ecotoxicological characterization of various compounds, including 2-acetylamino-7-methoxy-3H-phenoxazin-3-one, a derivative of 2-(acetylamino)-5-methoxybenzoic acid, provides insights into the environmental impact of these substances. Such research is critical for understanding the ecological consequences of releasing such chemicals into the environment (Lo Piparo et al., 2006).

Photosynthesis Inhibition : Acetazolamide, closely related to 2-(acetylamino)-5-methoxybenzoic acid, has been found to inhibit photosystem II in isolated spinach chloroplasts. Such studies are significant for understanding the biochemical pathways affected by these compounds, which can have implications for plant biology and agriculture (Swader & Jacobson, 1972).

Chemical Analysis and Identification : Research on the analysis of Metoclopramide and related compounds, including derivatives of 2-(acetylamino)-5-methoxybenzoic acid, in tablets by liquid chromatography highlights the importance of analytical methods for identifying and quantifying these compounds in pharmaceuticals (Fatmi & Williams, 1989).

Toxicity Assessment : An assessment of the toxicity of various benzoic acid derivatives, including compounds related to 2-(acetylamino)-5-methoxybenzoic acid, is crucial for determining their safety profile. Such studies help in understanding the potential risks associated with exposure to these chemicals (Gorokhova et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

2-acetamido-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-9-4-3-7(15-2)5-8(9)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPVAHPGYGAYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetylamino)-5-methoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B505816.png)

![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-methyl-benzamide](/img/structure/B505817.png)

![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B505819.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B505820.png)

![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B505821.png)

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B505823.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(4-bromophenyl)-2-furamide](/img/structure/B505825.png)

![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-(2,4-dichlorophenyl)furan-2-carboxamide](/img/structure/B505826.png)

![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505828.png)

![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B505829.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B505831.png)

![4-acetyl-1-benzyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505833.png)

![N-[5-chloro-2-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B505834.png)